4-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]butanoic acid;hydrochloride
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Overview
Description
4-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]butanoic acid;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes amino, hydroxy, and phenyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]butanoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the initial formation of the phenylbutanoic acid backbone, followed by the introduction of the amino and hydroxy groups through selective functionalization reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. Purification processes, including crystallization and chromatography, are essential to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the amino group can produce primary amines.
Scientific Research Applications
4-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]butanoic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]butanoic acid
- 4-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]butanoic acid; sodium salt
Uniqueness
4-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]butanoic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4.ClH/c16-15(10-17,11-18)9-8-13-6-4-12(5-7-13)2-1-3-14(19)20;/h4-7,17-18H,1-3,8-11,16H2,(H,19,20);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUMQYSOPOCQNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)CCC(CO)(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747837 |
Source
|
Record name | 4-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896472-93-8 |
Source
|
Record name | 4-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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